

## The historical development and discovery of Propranolol's therapeutic uses

Author: BenchChem Technical Support Team. Date: December 2025



# Propranolol: A Journey of Discovery and Therapeutic Expansion

An In-depth Technical Guide on the Historical Development and Discovery of **Propranolol**'s Therapeutic Uses

#### Introduction

**Propranolol**, the first clinically successful beta-adrenergic receptor antagonist, represents a landmark in cardiovascular pharmacology. Its development in the 1960s by Sir James Black not only revolutionized the treatment of angina pectoris but also paved the way for a new class of drugs that have had a profound impact on modern medicine.[1] This technical guide provides a comprehensive overview of the historical development of **propranolol**, from its rational design to the serendipitous discoveries of its diverse therapeutic applications. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key experiments, clinical trials, and mechanistic understandings that have shaped the journey of this remarkable drug.

## The Genesis of a Revolutionary Idea: The Development of Propranolol

The story of **propranolol** begins with the quest to alleviate the debilitating symptoms of angina pectoris, a condition characterized by chest pain due to insufficient oxygen supply to the heart



muscle. At the time, the primary treatments were organic nitrates, which worked by dilating blood vessels to increase oxygen supply.[1]

### **Sir James Black's Innovative Approach**

Sir James Black, a Scottish pharmacologist working at Imperial Chemical Industries (ICI) Pharmaceuticals, hypothesized that reducing the heart's oxygen demand would be a more effective strategy for managing angina.[1] He focused on the role of the sympathetic nervous system and the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine) on the heart. These catecholamines, released during stress or exertion, increase heart rate and the force of contraction, thereby increasing the heart's oxygen consumption.

### **Targeting the Beta-Adrenergic Receptor**

Building on Raymond Ahlquist's 1948 classification of adrenergic receptors into alpha and beta types, Black aimed to develop a compound that could block the beta-receptors in the heart, thereby preventing the oxygen-demanding effects of adrenaline. The initial lead compound, pronethalol, showed some of the desired effects but was withdrawn due to concerns about carcinogenicity in animal studies.

This led to the synthesis of **propranolol** in 1964, a compound with a similar structure but lacking the undesirable side effects of its predecessor. **Propranolol** was found to be a non-selective beta-blocker, meaning it blocks both  $\beta$ 1- and  $\beta$ 2-adrenergic receptors.

## The First Therapeutic Triumph: Propranolol for Cardiovascular Diseases

The initial clinical application of **propranolol** was for the treatment of angina pectoris, and its success was immediate and profound. Subsequent research rapidly expanded its use to other cardiovascular conditions.

## **Angina Pectoris**

Early clinical trials in the mid-1960s demonstrated **propranolol**'s efficacy in reducing the frequency and severity of angina attacks.[2] It worked by decreasing heart rate, blood pressure, and myocardial contractility, thereby reducing the oxygen demand of the heart muscle.







Experimental Protocol: Early Clinical Trials for Angina Pectoris

- Study Design: Double-blind, placebo-controlled, crossover trials were commonly employed.
- Patient Population: Patients with a history of stable, exercise-induced angina.
- Intervention: Patients received either **propranolol** or a placebo for a defined period, followed by a washout period and then crossover to the other treatment.
- Dosage: Doses were often titrated upwards to achieve a target heart rate reduction.
- Outcome Measures:
  - Frequency of angina attacks (recorded in patient diaries).
  - Nitroglycerin consumption.
  - Exercise tolerance, measured by standardized treadmill or bicycle ergometer tests (e.g., time to onset of angina, total exercise duration).
  - Electrocardiogram (ECG) changes during exercise (e.g., ST-segment depression).



| Early Clinical Trials<br>of Propranolol for<br>Angina Pectoris |                                       |                                                                                                                         |          |
|----------------------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------|
| Study                                                          | Dosage                                | Key Findings                                                                                                            | Citation |
| Prichard & Gillam<br>(1971)                                    | Up to 1,000 mg/day                    | Progressive reduction in angina attacks with increasing dosage.                                                         | [2]      |
| Unnamed Trial (1987)                                           | At least 160 mg/day                   | Reduced mean<br>number of angina<br>episodes (0.9 vs 1.8<br>placebo) and duration<br>(15.1 min vs 38.1 min<br>placebo). | [3]      |
| Unnamed Trial (1976)                                           | 80 mg and 160 mg<br>single oral doses | Significant improvement in exercise tolerance for up to 12 hours.                                                       | [4]      |

## **Hypertension**

The antihypertensive effects of **propranolol** were discovered shortly after its introduction for angina. By reducing cardiac output and inhibiting the release of renin from the kidneys, **propranolol** effectively lowers blood pressure.



| Early Clinical Trials<br>of Propranolol for<br>Hypertension |                                |                                                                                               |          |
|-------------------------------------------------------------|--------------------------------|-----------------------------------------------------------------------------------------------|----------|
| Study                                                       | Dosage                         | Key Findings                                                                                  | Citation |
| Zacharias et al. (1972)                                     | Long-term therapy              | Effective long-term control of blood pressure.                                                | [5]      |
| Douglas-Jones et al.<br>(1978)                              | 80-320 mg single daily<br>dose | Significant fall in lying and standing blood pressure compared to placebo.                    | [6]      |
| Serlin et al. (1980)                                        | 40-240 mg twice daily          | Hypotensive response was not significantly greater at doses above 40 mg twice daily.          | [7]      |
| Galloway et al. (1976)                                      | 60, 120, 240 mg/day            | 120 mg/day and 240<br>mg/day doses<br>reduced lying blood<br>pressure by about<br>20/10 mmHg. | [8]      |
| Veterans Administration Cooperative Study Group (1977)      | Varied                         | Propranolol alone was less effective than combination therapies.                              | [9]      |

## Myocardial Infarction: The Beta-Blocker Heart Attack Trial (BHAT)

A landmark study in the history of **propranolol** was the Beta-Blocker Heart Attack Trial (BHAT), a large-scale, randomized, double-blind, placebo-controlled trial conducted in the late 1970s and early 1980s.[10][11][12][13]



Experimental Protocol: The Beta-Blocker Heart Attack Trial (BHAT)

- Objective: To determine if the long-term administration of **propranolol** to patients who had recently suffered a myocardial infarction (MI) would reduce total mortality.[13]
- Patient Population: 3,837 patients aged 30-69 years who had a documented MI 5 to 21 days prior to enrollment.[10]
- Randomization: Patients were randomly assigned to receive either propranolol or a placebo.[13]
- Intervention: The propranolol group received a daily dose of 180 mg or 240 mg, divided into three doses.[11]
- Follow-up: Patients were followed for an average of 25 months.[10]
- Primary Endpoint: All-cause mortality.[10]
- Statistical Analysis: The primary analysis was based on the intention-to-treat principle, comparing the mortality rates between the two groups using standard statistical tests for proportions.

| Key Results of the Beta-<br>Blocker Heart Attack Trial<br>(BHAT) |                   |               |
|------------------------------------------------------------------|-------------------|---------------|
| Outcome                                                          | Propranolol Group | Placebo Group |
| Total Mortality                                                  | 7.2%              | 9.8%          |
| Cardiovascular Mortality                                         | 6.2%              | 8.5%          |
| Sudden Cardiac Death                                             | 3.3%              | 4.6%          |

The BHAT demonstrated a significant reduction in mortality in patients treated with **propranolol**, solidifying its role as a cornerstone in the secondary prevention of myocardial infarction.[11]



## Serendipitous Discoveries: Expanding the Therapeutic Landscape

Beyond its intended cardiovascular applications, the therapeutic utility of **propranolol** has been broadened by a series of serendipitous observations and subsequent clinical investigations.

## **Performance Anxiety**

One of the earliest off-label uses of **propranolol** was for the management of performance anxiety, or "stage fright." It was observed that the drug could effectively blunt the peripheral physical symptoms of anxiety, such as palpitations, tremors, and sweating, without causing sedation.[14][15][16] This discovery was reportedly made fortuitously when its anxiolytic effects were noted in an attempt to reduce tachycardia caused by hyperthyroidism.[17][18][19]

Experimental Workflow: Investigating **Propranolol** for Public Speaking Anxiety





Click to download full resolution via product page

Caption: Workflow for a clinical trial investigating propranolol for public speaking anxiety.



### **Infantile Hemangiomas**

A more recent and dramatic example of serendipity was the discovery of **propranolol**'s effectiveness in treating infantile hemangiomas, common benign vascular tumors of infancy. In 2008, a French team treating a child with a large hemangioma for an unrelated cardiac condition observed a rapid and significant regression of the tumor.[1] This led to further investigation and the establishment of **propranolol** as a first-line treatment for problematic infantile hemangiomas.[20][21]

The proposed mechanisms of action in hemangiomas are multifaceted and include:

- Vasoconstriction: Reducing blood flow to the tumor.[22]
- Inhibition of angiogenesis: Preventing the formation of new blood vessels.[22][23]
- Induction of apoptosis: Causing programmed cell death of the tumor's endothelial cells.[22]

Experimental Protocol: First-in-Human Study of Propranolol for Infantile Hemangioma

- Study Design: A prospective, open-label, non-comparative study.
- Patient Population: Infants with voluminous or ulcerated capillary hemangiomas.
- Intervention: Oral propranolol was administered at a starting dose of 2 mg/kg/day, divided into two or three doses.
- Monitoring: Patients were monitored for heart rate, blood pressure, and blood glucose levels, especially during the initial phase of treatment.
- Outcome Measures:
  - Change in the size, color, and consistency of the hemangioma, assessed through clinical examination and photography.
  - Ulcer healing.
  - Adverse events.



| Early Clinical Trials of Propranolol for Infantile Hemangioma |                             |                                                                                         |          |
|---------------------------------------------------------------|-----------------------------|-----------------------------------------------------------------------------------------|----------|
| Study                                                         | Dosage                      | Key Findings                                                                            | Citation |
| Randomized<br>Controlled Trial (2015)                         | 3 mg/kg/day for 6<br>months | 60% of patients had complete or nearly complete resolution vs. 4% in the placebo group. | [20]     |
| Case Series (2013)                                            | 2-3 mg/kg/day               | 95.2% of patients showed a reduction in volume, color, and elevation.                   | [24]     |
| Randomized<br>Controlled Trial (2011)                         | 2 mg/kg/day                 | Significant decrease in hemangioma volume, redness, and elevation compared to placebo.  | [25]     |
| Retrospective Cohort<br>Analysis                              | 2 mg/kg/day                 | Greater lesion clearance compared to oral steroids.                                     | [26]     |

### **Essential Tremor**

**Propranolol** has also become a first-line treatment for essential tremor, a common movement disorder. Its efficacy is thought to be mediated through both central and peripheral mechanisms.



| Early Clinical Trials<br>of Propranolol for<br>Essential Tremor |                                                            |                                                                                                                                 |             |
|-----------------------------------------------------------------|------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------|
| Study                                                           | Dosage                                                     | Key Findings                                                                                                                    | Citation    |
| Double-blind, placebo-<br>controlled study                      | 120 mg single oral<br>dose                                 | 43% reduction in tremor amplitude.                                                                                              | [24]        |
| Double-blind trial                                              | 120 mg/day                                                 | Improvement in tremor observed in all patients.                                                                                 | [5][27][28] |
| Double-blind study                                              | ~1.7 mg/kg                                                 | Significantly more effective than placebo in clinical evaluation.                                                               | [15]        |
| Double-blind, placebo-<br>controlled study                      | 120 mg single oral<br>dose and 120-240<br>mg/day sustained | Significant reduction in tremor magnitude after a single dose but less predictable on sustained administration for head tremor. | [29]        |
| Double-blind trial                                              | 40 mg single dose<br>and 30 mg three times<br>a day        | Significant reduction of tremor.                                                                                                | [30]        |

# Mechanism of Action: The Beta-Adrenergic Signaling Pathway

**Propranolol** exerts its effects by competitively blocking the binding of catecholamines to beta-adrenergic receptors. This antagonism interrupts the downstream signaling cascade that is normally initiated by receptor activation.

Beta-Adrenergic Signaling Pathway and the Action of **Propranolol** 





Click to download full resolution via product page

Caption: The beta-adrenergic signaling pathway and the inhibitory action of **propranolol**.



In the context of infantile hemangiomas, **propranolol**'s mechanism is more complex, involving the inhibition of pro-angiogenic pathways like VEGF and the induction of apoptosis in endothelial cells.[23][31][32][33]

Propranolol's Proposed Mechanism in Infantile Hemangioma Regression



Click to download full resolution via product page

Caption: Proposed mechanisms of **propranolol**-induced regression of infantile hemangiomas.

#### Conclusion

The history of **propranolol** is a testament to the power of rational drug design and the importance of keen clinical observation. From its deliberate creation to treat angina to the unexpected discoveries of its efficacy in a wide range of seemingly unrelated conditions, **propranolol** has had an enduring impact on medicine. Its journey highlights the intricate and often unpredictable nature of pharmacology and serves as an inspiration for future drug discovery and development. The continued exploration of the mechanisms of action of this "old" drug may yet reveal new therapeutic possibilities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Propranolol: A 50-Year Historical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propranolol in the treatment of angina: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the addition of propranolol to therapy with nifedipine for unstable angina pectoris: a randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propranolol in angina pectoris: duration of improved exercise tolerance and circulatory effects after acute oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propranolol in hypertension: a study of long-term therapy, 1964-1970 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Once daily propranolol in the treatment of mild to moderate hypertension: a dose range finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol in the control of blood pressure: a dose-response study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol in hypertension: a dose-response study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propranolol in the treatment of essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-blocker heart attack trial: design, methods, and baseline results. Beta-blocker heart attack trial research group PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta Blocker Heart Attack Trial American College of Cardiology [acc.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. reddit.com [reddit.com]
- 15. Propranolol versus Other Selected Drugs in the Treatment of Various Types of Anxiety or Stress, with Particular Reference to Stage Fright and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stage fright Wikipedia [en.wikipedia.org]
- 17. Propranolol for the treatment of anxiety disorders: Systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 20. A randomized, controlled trial of oral propranolol in infantile hemangioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. birthmark.org [birthmark.org]
- 23. Propranolol induces regression of hemangioma cells through HIF-1α-mediated inhibition of VEGF-A PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of a single oral dose of propranolol on essential tremor: a double-blind controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. publications.aap.org [publications.aap.org]
- 26. Propranolol in the Treatment of Infantile Hemangiomas PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Essential tremor: treatment with propranolol PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Effect of propranolol in head tremor: quantitative study following single-dose and sustained drug administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effect of the beta adrenergic blocking agent propranolol on essential tremor PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanisms of propranolol action in infantile hemangioma PMC [pmc.ncbi.nlm.nih.gov]
- 32. Propranolol treatment of infantile hemangioma endothelial cells: A molecular analysis PMC [pmc.ncbi.nlm.nih.gov]
- 33. Propranolol induces regression of hemangioma cells via the down-regulation of the PI3K/Akt/eNOS/VEGF pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The historical development and discovery of Propranolol's therapeutic uses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771359#the-historical-development-and-discovery-of-propranolol-s-therapeutic-uses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com